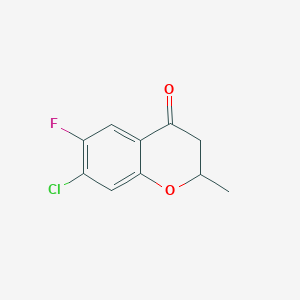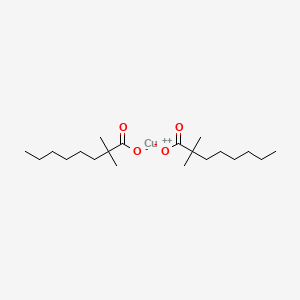
Cupric 2,2-dimethyloctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a copper salt of 2,2-dimethyloctanoic acid and is used in various industrial and scientific applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cupric 2,2-dimethyloctanoate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with 2,2-dimethyloctanoic acid. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the complete formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using copper(II) salts and 2,2-dimethyloctanoic acid. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or solvent extraction to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
Cupric 2,2-dimethyloctanoate undergoes various chemical reactions, including:
Oxidation: The copper ion in the compound can be oxidized to higher oxidation states under specific conditions.
Reduction: The copper ion can also be reduced to lower oxidation states, such as copper(I) or elemental copper.
Substitution: The 2,2-dimethyloctanoate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce copper(III) compounds, while reduction reactions may yield copper(I) or elemental copper .
Aplicaciones Científicas De Investigación
Cupric 2,2-dimethyloctanoate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its role in copper-based drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of cupric 2,2-dimethyloctanoate involves the interaction of the copper ion with various molecular targets. Copper ions can participate in redox reactions, influencing cellular processes and enzyme activities. The compound’s effects are mediated through pathways involving copper-dependent enzymes and proteins .
Comparación Con Compuestos Similares
Similar Compounds
Copper Caprylate: Another copper salt with similar properties but different ligand structure.
Copper(II) Butyrate: Similar copper salt with a shorter carbon chain in the ligand.
Copper Propionate: Copper salt with a propionic acid ligand.
Uniqueness
Cupric 2,2-dimethyloctanoate is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other copper salts may not be as effective .
Propiedades
Número CAS |
91364-56-6 |
|---|---|
Fórmula molecular |
C20H38CuO4 |
Peso molecular |
406.1 g/mol |
Nombre IUPAC |
copper;2,2-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.Cu/c2*1-4-5-6-7-8-10(2,3)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
Clave InChI |
OBVXRVXLEWTKNS-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


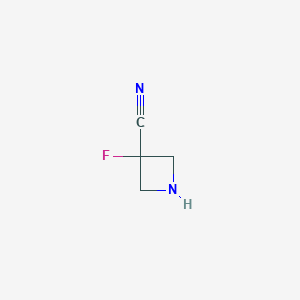
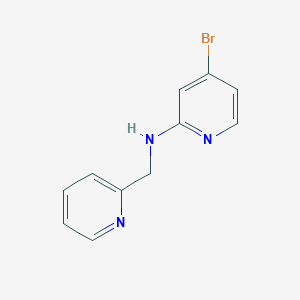


![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B12845798.png)
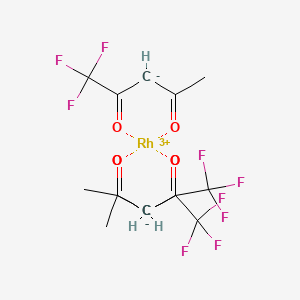
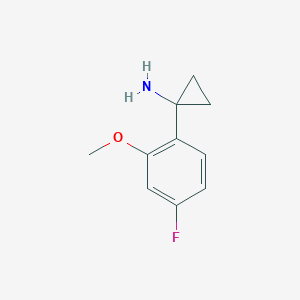
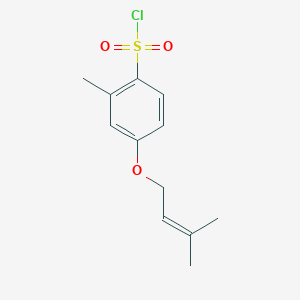
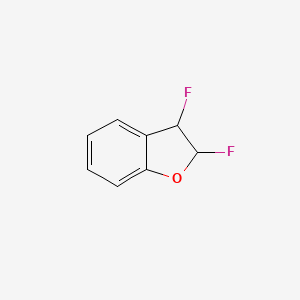
![3-((2-(4-Acetylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)amino)propanoic acid](/img/structure/B12845813.png)
![(2,3',4',5'-Tetrafluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B12845814.png)
![2-(2,6-Diisopropylphenyl)-3,3,6,8-tetramethyl-2-azaspiro[4.5]deca-1,7-dien-2-ium chloride hydrochloride](/img/structure/B12845815.png)

